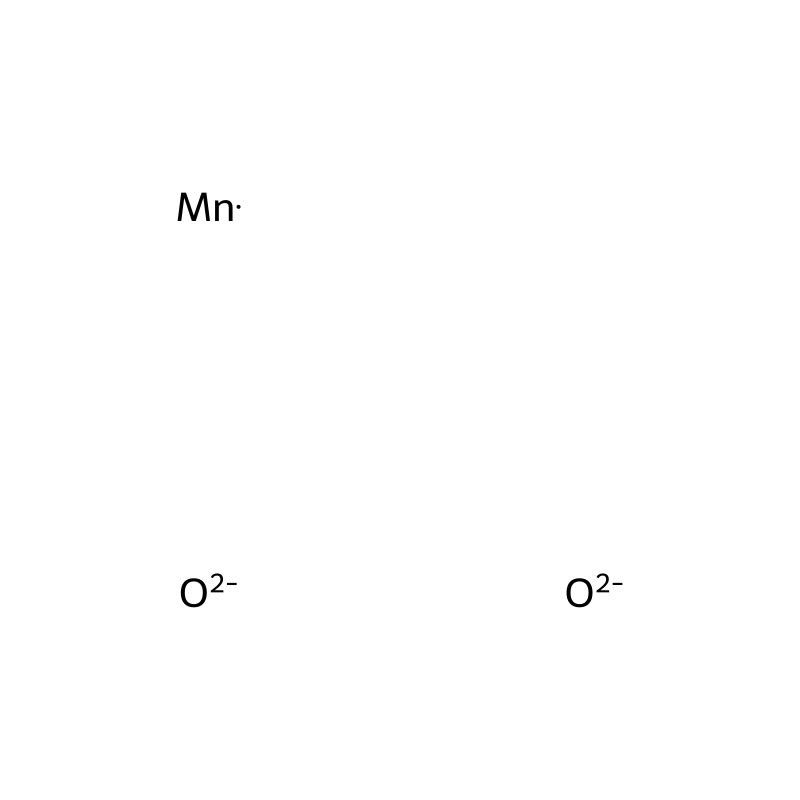Manganese oxide (MnO2)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Energy Storage and Conversion
- Electrodes in rechargeable batteries: MnO2 is a common cathode material in alkaline batteries due to its high theoretical capacity and low cost []. Research is ongoing to improve its performance and cyclability for next-generation batteries, including lithium-ion and sodium-ion batteries [, ].
- Supercapacitors: MnO2 can be used as an electrode material in supercapacitors due to its high surface area and fast charge-discharge rates []. Researchers are exploring ways to further enhance its specific capacitance and energy density to meet the demands of high-power applications.
Environmental Remediation
- Adsorption of pollutants: MnO2 has a high affinity for various contaminants, including heavy metals, organic pollutants, and arsenic []. Research focuses on optimizing its adsorption capacity and selectivity for efficient water treatment and soil remediation.
- Oxidation of pollutants: MnO2 can act as a catalyst for the oxidation of organic pollutants, transforming them into less harmful or biodegradable forms []. This makes it a potential candidate for wastewater treatment and environmental decontamination.
Catalysis
- Oxidation reactions: MnO2 can act as a heterogeneous catalyst for various oxidation reactions, including the conversion of alcohols to aldehydes and ketones, and the dehydrogenation of hydrocarbons []. Research is exploring its potential for selective and sustainable catalytic applications.
- Oxygen evolution reaction (OER): MnO2 is a promising catalyst for the OER, a crucial step in water splitting for hydrogen production []. Researchers are investigating ways to improve its activity and stability for efficient and scalable hydrogen generation.
Manganese dioxide, with the chemical formula MnO₂, is an inorganic compound characterized by its blackish or brown solid appearance. It occurs naturally as the mineral pyrolusite, which is the primary ore of manganese and a significant component of manganese nodules found on the ocean floor. Manganese dioxide is notable for its oxidation state of +4 and is widely recognized for its applications in various industrial processes, particularly in battery technology and as a pigment in ceramics and glass .
The mechanism of action of MnO₂ depends on its specific application. Here are two examples:
- Catalysis: In certain catalytic processes, MnO₂ facilitates reactions by providing a surface for reactants to adsorb and participate in electron transfer steps []. The ability of Mn to exist in multiple oxidation states allows it to cycle electrons between reactants, promoting the desired reaction.
- Oxidation: As an oxidizing agent, MnO₂ accepts electrons from other species, leading to their oxidation. This mechanism plays a role in various environmental remediation applications, where MnO₂ can oxidize and detoxify pollutants.
- Oxidation-Reduction Reactions: It acts as a strong oxidizing agent. In batteries, it facilitates the one-electron reduction:
- Catalytic Decomposition: Manganese dioxide catalyzes the decomposition of hydrogen peroxide into water and oxygen:
- Thermal Decomposition: At elevated temperatures (above 530 °C), manganese dioxide decomposes into manganese(III) oxide and oxygen:
- Carbothermal Reduction: Manganese dioxide can be reduced to manganese metal using carbon:
Manganese dioxide exhibits various biological activities, primarily due to its oxidative properties. It has been studied for its potential role in catalyzing reactions that involve reactive oxygen species. While manganese itself is an essential trace element in biological systems, excessive exposure to manganese dioxide can lead to toxicity, particularly affecting neurological functions. Studies have shown that inhalation of manganese dust can result in respiratory issues and neurological disorders .
Several methods exist for synthesizing manganese dioxide:
- Chemical Precipitation: Manganese salts are precipitated with alkaline solutions, typically involving sodium hydroxide.
- Carbothermal Reduction: Manganese ores are heated with carbon sources to produce manganese dioxide.
- Electrochemical Methods: Electrolysis of manganese salts can yield manganese dioxide.
- Thermal Decomposition: Heating manganese(II) compounds in air can produce manganese dioxide.
- Hydrothermal Synthesis: This method involves the reaction of manganese salts in water at high temperatures and pressures .
Interaction studies have shown that manganese dioxide can enhance combustion when mixed with combustible materials, posing fire hazards. It also reacts violently with reducing agents and certain metals like aluminum . Furthermore, studies indicate that exposure to manganese compounds can lead to adverse health effects, necessitating careful handling and protective measures during industrial use .
Manganese dioxide shares similarities with several other compounds but has unique properties that distinguish it:
| Compound | Chemical Formula | Oxidation State | Key Characteristics |
|---|---|---|---|
| Manganese(II) oxide | MnO | +2 | Lower oxidation state; less oxidizing capability |
| Manganese(III) oxide | Mn₂O₃ | +3 | Intermediate oxidation state; used in specific alloys |
| Potassium permanganate | KMnO₄ | +7 | Strong oxidizer; used in disinfectants and titrations |
| Manganese(IV) oxide | MnO₂ | +4 | Strong oxidizing agent; used extensively in batteries |
Manganese dioxide stands out due to its versatile applications across various industries, particularly as a crucial component in battery technology and as an effective catalyst . Its ability to participate in redox reactions while being relatively stable under normal conditions further emphasizes its uniqueness among similar compounds.
Physical Description
BLACK-TO-BROWN POWDER.
Density
UNII
GHS Hazard Statements
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]
Pictograms

Health Hazard








